1-[(4-Bromothiophen-2-yl)methyl]-4-methylpiperidine
Description
Properties
IUPAC Name |
1-[(4-bromothiophen-2-yl)methyl]-4-methylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNS/c1-9-2-4-13(5-3-9)7-11-6-10(12)8-14-11/h6,8-9H,2-5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXWUZAODWRJANA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=CC(=CS2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Detailed Synthetic Route and Reaction Conditions
| Step | Reaction Type | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Bromination | Br2 or NBS, Fe or AlCl3 catalyst, solvent (e.g., CH2Cl2), 0–25 °C | Selective bromination at 4-position of thiophene |
| 2 | Functionalization | Bromomethylation reagents (e.g., paraformaldehyde + HBr) or direct bromomethylation | Generates 4-bromothiophen-2-ylmethyl bromide |
| 3 | Nucleophilic substitution | 4-methylpiperidine, base (NaH or K2CO3), solvent (DMF or THF), 50–80 °C | Alkylation to form 1-[(4-bromothiophen-2-yl)methyl]-4-methylpiperidine |
Reaction Mechanism Insights
Bromination: Electrophilic aromatic substitution introduces bromine selectively at the 4-position due to electronic and steric factors inherent to the thiophene ring.
Bromomethylation: The introduction of a bromomethyl group at the 2-position creates an electrophilic site for subsequent nucleophilic attack.
Nucleophilic Substitution: The lone pair on the nitrogen atom of 4-methylpiperidine attacks the electrophilic carbon attached to bromine, displacing the bromide ion and forming the C–N bond.
Industrial Scale Considerations
Industrial synthesis optimizes the above steps by:
Using continuous flow reactors to improve heat and mass transfer, thereby increasing yield and reproducibility.
Employing automated reagent addition and in-line monitoring (e.g., HPLC, NMR) to control reaction parameters precisely.
Selecting solvents and bases that minimize byproduct formation and facilitate purification.
Analytical Data and Characterization
| Technique | Purpose | Key Observations |
|---|---|---|
| ¹H NMR | Confirm structure and purity | Signals for aromatic protons (δ 6.8–7.2 ppm), methylene bridge (δ ~3.5 ppm), and methylpiperidine protons (δ 1.0–3.5 ppm) |
| ¹³C NMR | Carbon environment confirmation | Signals consistent with bromothiophene and piperidine carbons |
| Mass Spectrometry | Molecular weight verification | Molecular ion peak matching calculated mass (~m/z 290–310 depending on isotopes) |
| IR Spectroscopy | Functional group identification | Characteristic C–H stretching, aromatic ring vibrations, and absence of unwanted functional groups |
| HPLC | Purity and reaction monitoring | Single major peak with >95% purity |
Research Findings on Reaction Optimization
Base Selection: Potassium carbonate provides mild basic conditions favoring high yields without decomposing sensitive bromothiophene moieties.
Solvent Effects: Polar aprotic solvents such as DMF or THF enhance nucleophilicity of piperidine and solubility of reactants, improving reaction rates.
Temperature Control: Moderate heating (50–80 °C) balances reaction speed and minimizes side reactions such as debromination or polymerization.
Molar Ratios: Using slight excess of 4-methylpiperidine (1.1–1.5 equiv) ensures complete consumption of the bromomethyl intermediate.
Summary Table of Preparation Methods
| Preparation Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Bromination of thiophene | Br2 or NBS, Fe/AlCl3, CH2Cl2, 0–25 °C | 80–90 | High regioselectivity |
| Bromomethylation | Paraformaldehyde + HBr or equivalent, acidic medium | 70–85 | Generates bromomethyl intermediate |
| Alkylation with 4-methylpiperidine | 4-methylpiperidine, K2CO3, DMF, 60–80 °C | 75–90 | Nucleophilic substitution |
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Bromothiophen-2-yl)methyl]-4-methylpiperidine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogenating agents such as bromine (Br2) and chlorinating agents such as thionyl chloride (SOCl2).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines .
Scientific Research Applications
1-[(4-Bromothiophen-2-yl)methyl]-4-methylpiperidine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-[(4-Bromothiophen-2-yl)methyl]-4-methylpiperidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations :
- Ring Size : Substituting piperidine (6-membered) with pyrrolidine (5-membered) reduces steric hindrance but limits hydrogen-bonding capacity .
- Functional Groups : Hydroxyl (piperidin-4-ol) and sulfonyl groups enhance solubility and reactivity, respectively, compared to the parent compound .
- Aromatic Moieties : Bromophenyl analogs (e.g., 4-(4-Bromophenyl)piperidine) exhibit stronger π-π stacking interactions than bromothiophene derivatives .
Pharmacological and Chemical Properties
Reactivity and Stability :
- The bromothiophene group in the target compound facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), whereas bromophenyl analogs (e.g., 4-(4-Bromophenyl)piperidine) are more prone to nucleophilic aromatic substitution .
- The hydrochloride salt of the piperidin-4-ol analog shows improved aqueous solubility (95% purity) compared to the free base (98% purity) .
Biological Activity
1-[(4-Bromothiophen-2-yl)methyl]-4-methylpiperidine is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The structure of this compound consists of a piperidine ring substituted with a bromothiophene moiety. The presence of the bromine atom enhances its reactivity and biological activity compared to other halogenated derivatives.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes, affecting metabolic pathways.
- Receptor Interaction : It can bind to receptors, influencing cellular signaling processes.
- Antimicrobial Activity : Its structure allows it to disrupt microbial cell membranes or interfere with essential microbial functions.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains and fungi. For example, it has been tested against Gram-positive and Gram-negative bacteria, demonstrating a broad spectrum of activity.
Anticancer Properties
Preliminary studies suggest that this compound may possess anticancer properties. It has been evaluated for its cytotoxic effects on several human cancer cell lines, including glioma cells. The results indicate that it can inhibit cell growth and induce apoptosis in these cancer cells.
Data Table: Summary of Biological Activities
Case Study 1: Antimicrobial Activity
In a study assessing the antimicrobial efficacy of this compound, researchers evaluated its effects against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) that were comparable to those of established antibiotics, indicating its potential as an alternative antimicrobial agent.
Case Study 2: Anticancer Effects
A separate investigation focused on the compound's anticancer properties involved treating glioma cells with varying concentrations of this compound. Results showed significant reductions in cell viability at higher concentrations, with mechanisms involving apoptosis confirmed through flow cytometry analysis.
Q & A
Q. Methodological Answer :
- 1H/13C NMR : Assign peaks for the piperidine ring (δ 2.2–2.8 ppm for CH2 groups) and thiophene protons (δ 6.8–7.2 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]+) and bromine isotope patterns (1:1 ratio for 79Br/81Br) .
- Elemental Analysis : Validate C, H, N, and Br content within ±0.3% of theoretical values .
Advanced: How do steric and electronic effects of the 4-methylpiperidine moiety influence the compound’s reactivity in cross-coupling reactions?
Methodological Answer :
The 4-methyl group introduces steric hindrance, reducing accessibility to the piperidine nitrogen in Pd-catalyzed couplings. Computational studies (e.g., DFT calculations ) predict lower activation energies for reactions at the thiophene bromine versus the piperidine N-center. Experimentally, X-ray crystallography of analogous compounds shows distorted geometries at the methyl-bearing carbon, corroborating reduced nucleophilicity . Strategies to enhance reactivity include using bulky ligands (e.g., XPhos) or microwave-assisted heating to overcome steric barriers .
Basic: What are the recommended safety protocols for handling brominated thiophene intermediates?
Q. Methodological Answer :
- Personal protective equipment (PPE) : Nitrile gloves, safety goggles, and fume hoods are mandatory due to brominated compounds’ lachrymatory and corrosive properties .
- First aid : Immediate flushing with water for eye/skin contact (15+ minutes) and medical consultation for ingestion .
- Waste disposal : Neutralize residual bromides with 10% sodium thiosulfate before aqueous disposal .
Advanced: How can computational methods predict the biological activity of this compound?
Q. Methodological Answer :
- Molecular docking : Screen against target receptors (e.g., dopamine or serotonin transporters) using software like AutoDock Vina. Parameters include ligand flexibility and solvation effects .
- QSAR models : Correlate electronic descriptors (e.g., Hammett σ for the bromothiophene) with bioactivity data from analogous compounds .
- ADMET prediction : Tools like SwissADME assess bioavailability and toxicity risks, such as CYP450 inhibition from the piperidine N-methyl group .
Basic: How are purity and stability of the compound assessed under long-term storage conditions?
Q. Methodological Answer :
- HPLC : Monitor degradation products (e.g., de-brominated thiophenes) using C18 columns and UV detection at 254 nm .
- Accelerated stability studies : Store at 40°C/75% RH for 6 months; ≤5% degradation is acceptable .
- Karl Fischer titration : Ensure moisture content <0.1% to prevent hydrolysis .
Advanced: What strategies resolve contradictions in reported biological activity data for piperidine-thiophene hybrids?
Q. Methodological Answer :
- Meta-analysis : Compare assay conditions (e.g., cell lines, IC50 protocols) across studies. For example, discrepancies in dopamine receptor binding may arise from differing radioligands (e.g., [3H]spiperone vs. [3H]raclopride) .
- Structural analogs : Synthesize derivatives with systematic substitutions (e.g., replacing Br with Cl) to isolate electronic effects .
- Dose-response curves : Use nonlinear regression models (e.g., Hill equation) to account for partial agonism or allosteric modulation .
Basic: What crystallization techniques yield high-quality single crystals for X-ray diffraction studies?
Q. Methodological Answer :
- Slow evaporation : Dissolve the compound in a 1:1 dichloromethane/hexane mixture and evaporate under nitrogen .
- Diffusion methods : Layer ethanol over a saturated chloroform solution to induce gradual crystal growth .
- Cryocooling : Flash-freeze crystals in liquid N2 to preserve lattice integrity during data collection .
Advanced: How can reaction path search algorithms (e.g., AFIR) design novel derivatives with enhanced pharmacokinetic properties?
Q. Methodological Answer :
- Artificial Force-Induced Reaction (AFIR) : Simulate bond formation/cleavage pathways to predict metabolites or prodrug activation .
- Fragment-based design : Combine the bromothiophene moiety with fragments from known CNS penetrants (e.g., logP 2–3) using docking scores and synthetic feasibility filters .
- Machine learning : Train models on ChEMBL data to prioritize derivatives with optimal solubility (e.g., >50 μM in PBS) and plasma protein binding (<90%) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
